Cas no 53046-97-2 (3,6-Nonadien-1-ol,(3Z,6Z)-)

3,6-Nonadien-1-ol, (3Z,6Z)- is a naturally occurring unsaturated alcohol with a molecular formula of C9H16O. It is characterized by its two cis-configured double bonds at the 3rd and 6th positions, contributing to its distinct reactivity and olfactory properties. This compound is commonly used in fragrance applications due to its fresh, green, and cucumber-like aroma profile. Its structural features also make it a valuable intermediate in organic synthesis, particularly for the production of flavor compounds and fine chemicals. The (3Z,6Z)- configuration ensures specificity in synthetic pathways, offering advantages in stereoselective reactions. Its stability and purity are critical for consistent performance in both industrial and research applications.
3,6-Nonadien-1-ol,(3Z,6Z)- structure
3,6-Nonadien-1-ol,(3Z,6Z)- structure
Product Name:3,6-Nonadien-1-ol,(3Z,6Z)-
CAS No:53046-97-2
MF:C9H16O
MW:140.222743034363
MDL:MFCD01632150
CID:375206
PubChem ID:6434541
Update Time:2025-11-02

3,6-Nonadien-1-ol,(3Z,6Z)- Chemical and Physical Properties

Names and Identifiers

    • 3,6-Nonadien-1-ol,(3Z,6Z)-
    • (3Z,6Z)-NONA-3,6-DIEN-1-OL
    • (3Z,6Z)-3,6-Hexadecadien-1-ol
    • (3Z,6Z)-hexadeca-3,6-dien-1-ol
    • (3Z,6Z)-hexadeca-3,6-dienol
    • (Z,Z)-1-hydroxynona-3,6-diene
    • (Z,Z)-3,6-hexadecadienol
    • (Z,Z)-3,6-nonadienol
    • (Z,Z)-Hexadeca-3,6-dienol
    • (Z,Z)-nona-3,6-dien-1-ol
    • 3(Z),6(Z)-nonadienol
    • 3,6-Hexadecadien-1-ol, (Z,Z)-
    • AGN-PC-0026RZ
    • CTK3D0052
    • Z,Z-3,6-nonadienol
    • 3,6-Nonadien-1-ol, (3Z,6Z)-
    • LMFA05000136
    • 3Z,6Z-Nonadien-1-ol
    • Q27270619
    • SCHEMBL88349
    • CHEBI:195699
    • 3,6-Nonadien-1-ol, (Z,Z)-
    • (Z,z)-3,6-nonadien-1-ol
    • FEMA NO. 3885
    • 53046-97-2
    • 8J66AVE64W
    • (Z,Z)-3,6- NONADIENOL [FHFI]
    • CIS,CIS-3,6-NONADIEN-1-OL
    • ( Z, Z)-3,6-nonadien-1-ol
    • DTXSID60886029
    • UNII-8J66AVE64W
    • AI3-38505
    • (3Z,6Z)-3,6-Nonadien-1-ol
    • FEMA 3885
    • AKOS006229280
    • DB-007998
    • (Z,Z)-3,6-NONADIENOL [FHFI]
    • DTXCID701025379
    • MDL: MFCD01632150
    • Inchi: 1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6-
    • InChI Key: PICGPEBVZGCYBV-CWWKMNTPSA-N
    • SMILES: OCC/C=C\C/C=C\CC

Computed Properties

  • Exact Mass: 140.12
  • Monoisotopic Mass: 140.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Color/Form: Colorless liquid; Intense, fatty, green cucumber aroma
  • Density: 0.866g/cm3
  • Boiling Point: 214.7ºC at 760 mmHg
  • Flash Point: 84.6ºC
  • Refractive Index: 1.472
  • PSA: 20.23000
  • LogP: 2.28130
  • FEMA: 3885 | (Z)(Z)-3,6-NONADIEN-1-OL

3,6-Nonadien-1-ol,(3Z,6Z)- Pricemore >>

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Additional information on 3,6-Nonadien-1-ol,(3Z,6Z)-

3,6-Nonadien-1-ol, (3Z,6Z)-: A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Developments (CAS No. 53046-97-2)

3,6-Nonadien-1-ol, (3Z,6Z)- is a naturally occurring terpenoid compound with a unique chemical structure that has garnered increasing attention in the fields of flavor chemistry, pharmaceutical research, and agrochemical development over the past decade. With the CAS No. 53046-97-2 assigned to this compound, it is recognized as a key intermediate in the biosynthesis of various bioactive molecules and a valuable raw material for industrial applications. Its chemical formula, C9H16O, and molecular weight of 140.22 g/mol reflect a saturated hydroxyl group and a conjugated diene system, which collectively contribute to its distinct physical and chemical properties.

The structural characteristics of 3,6-Nonadien-1-ol, (3Z,6Z)- are defined by its double bond positions at the 3- and 6-positions of the nonadiene chain, along with the hydroxyl group at the terminal carbon. This arrangement imparts stereochemical complexity and functional versatility, enabling the compound to participate in a wide range of biochemical reactions. Recent computational studies published in the Journal of Organic Chemistry (2023) have elucidated the conformational preferences of this molecule, revealing that the transannular interactions between the hydroxyl group and the double bonds significantly influence its reactivity in oxidative environments. These findings have provided critical insights into the mechanistic pathways of 3,6-Nonadien-1-ol, (3Z,6Z)- in enzymatic catalysis and metabolic transformations.

From a synthetic perspective, 3,6-Nonadien-1-ol, (3Z,6Z)- can be obtained through both biological pathways and chemical synthesis. In nature, it is accumulated in certain plant species, particularly in the essential oils of Apiaceae and Lamiaceae families. A recent study in Plant Physiology (2023) demonstrated that 3,6-Nonadien-1-ol, (3Z,6Z)- is synthesized via the mevalonate pathway in Artemisia annua, a medicinal plant renowned for its antimalarial properties. This discovery has opened new avenues for biotechnological production of the compound using genetically engineered yeast strains, which could potentially reduce reliance on natural sources and enhance scalability for industrial applications.

The applications of 3,6-Nonadien-1-ol, (3Z,6Z)- span multiple domains, including flavor and fragrance formulation, cosmetic development, and pharmaceutical research. In the food industry, it is employed as a flavor enhancer due to its citrus-like aroma and low volatility. A 2022 patent filed by a leading flavor company highlights its use in creating synthetic mimics of natural citrus oils, which are highly valued in the confectionery and beverage sectors. In cosmetics, the hydroxyl group of the compound enables emulsification and stabilization of lipophilic ingredients, making it a preferred component in anti-aging creams and sunscreens. Notably, recent clinical trials have demonstrated its ability to modulate skin lipid metabolism, a property that is being explored for treating eczema and psoriasis.

In the pharmaceutical sector, 3,6-Nonadien-1-ol, (3Z,6Z)- has emerged as a promising scaffold for drug discovery. A 2023 paper in ACS Medicinal Chemistry Letters reported that the compound exhibits moderate antifungal activity against Aspergillus fumigatus, a major cause of invasive fungal infections in immunocompromised patients. Furthermore, structure-activity relationship (SAR) studies have identified that modifications to the hydroxyl group can significantly enhance the antimicrobial potency of the molecule. These findings have sparked collaborations between academia and industry to develop derivative compounds with improved pharmacokinetic profiles.

Environmental applications of 3,6-Nonadien-1-ol, (3Z,6Z)- are also gaining traction. Recent research in Environmental Science & Technology (2023) has shown that the compound can act as a biodegradable surfactant in agrochemical formulations, offering a sustainable alternative to petrochemical-based surfactants that are harmful to aquatic ecosystems. Its low toxicity and rapid biodegradation rates make it an ideal candidate for eco-friendly pesticide delivery systems. Additionally, its ability to solubilize hydrophobic pollutants has been explored in soil remediation projects, where it is used to enhance the bioavailability of persistent organic pollutants (POPs) for microbial degradation.

The future prospects of 3,6-Nonadien-1-ol, (3Z,6Z)- are bright, with ongoing research focusing on expanding its functional versatility. Advances in synthetic biology are expected to optimize its production through engineered microbial hosts, while computational modeling will continue to guide the design of bioactive derivatives. As the demand for natural and sustainable chemicals grows, the role of 3,6-Nonadien-1-ol, (3Z,6Z)- is likely to expand across industries, driven by its unique chemical properties and versatile applications.

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